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molecular formula C38H36N6O7 B1663005 Encequidar CAS No. 849675-66-7

Encequidar

Cat. No. B1663005
M. Wt: 688.7 g/mol
InChI Key: AHJUHHDDCJQACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680277B2

Procedure details

N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (1.06 kg, 1.54 mol) obtained in Step 6 was dissolved in a mixed solution of 18.1 L of chloroform and 1.06 L of methanol, and the resulting mixture was filtered. Methanesulfonic acid (102 mL, 1.57 mol) in 300 mL of ethyl acetate was slowly added thereto for 30 minutes. 3.95 L of ethyl acetate was slowly added thereto for 1 hour, followed by stirring for 16 hours at room temperature. The resulting mixture was filtered, washed with 1 L of ethyl acetate, and dried with hot air at 40° C. in an oven.
Quantity
18.1 L
Type
solvent
Reaction Step One
Quantity
1.06 L
Type
solvent
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
3.95 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][N:8]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]3[N:27]=[N:26][C:25]([C:28]4[CH:33]=[C:32]([O:34][CH3:35])[C:31]([O:36][CH3:37])=[CH:30][C:29]=4[NH:38][C:39]([C:41]4[O:42][C:43]5[C:48]([C:49](=[O:51])[CH:50]=4)=[CH:47][CH:46]=[CH:45][CH:44]=5)=[O:40])=[N:24]3)=[CH:19][CH:18]=1)[CH2:7][CH2:6]2.[CH3:52][S:53]([OH:56])(=[O:55])=[O:54]>C(Cl)(Cl)Cl.CO.C(OCC)(=O)C>[CH3:52][S:53]([OH:56])(=[O:55])=[O:54].[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][N:8]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]3[N:27]=[N:26][C:25]([C:28]4[CH:33]=[C:32]([O:34][CH3:35])[C:31]([O:36][CH3:37])=[CH:30][C:29]=4[NH:38][C:39]([C:41]4[O:42][C:43]5[C:48]([C:49](=[O:51])[CH:50]=4)=[CH:47][CH:46]=[CH:45][CH:44]=5)=[O:40])=[N:24]3)=[CH:19][CH:18]=1)[CH2:7][CH2:6]2 |f:5.6|

Inputs

Step One
Name
Quantity
1.06 kg
Type
reactant
Smiles
COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)N1N=C(N=N1)C1=C(C=C(C(=C1)OC)OC)NC(=O)C=1OC2=CC=CC=C2C(C1)=O
Name
Quantity
18.1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.06 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
102 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.95 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WAIT
Type
WAIT
Details
for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
washed with 1 L of ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried with hot air at 40° C. in an oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CS(=O)(=O)O.COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)N1N=C(N=N1)C1=C(C=C(C(=C1)OC)OC)NC(=O)C=1OC2=CC=CC=C2C(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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